![molecular formula C18H19ClN2O4S2 B2527282 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide CAS No. 922024-64-4](/img/structure/B2527282.png)

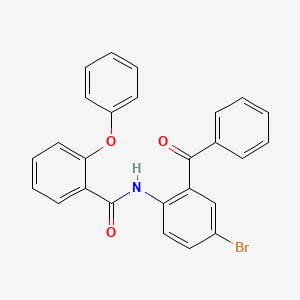

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

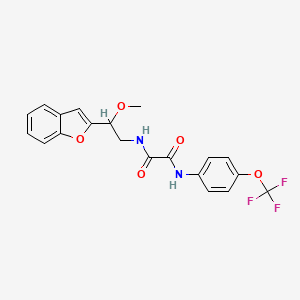

The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chlorothiophene-2-sulfonamide" is a structurally complex molecule that appears to be related to a class of sulfonamide derivatives. Sulfonamides are known for their antimicrobial properties and have been widely studied for their potential in treating various bacterial infections. The papers provided discuss different sulfonamide derivatives with varying scaffolds and their biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfanilamide with different aldehydes or ketones in the presence of catalysts such as NaOH or KOH. For instance, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide derivatives involves the reaction of aromatic ketones with aromatic aldehydes, followed by condensation with hydroxylamine hydrochloride and further reactions with formaldehyde and benzocaine or sulphanilamide . Although the specific synthesis route for the compound is not detailed in the provided papers, it is likely that a similar multi-step synthetic approach would be used.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to various aromatic or heteroaromatic rings. The presence of additional functional groups, such as oxazolyl or isoxazolyl rings, can significantly influence the binding activity and selectivity of these compounds towards biological targets . The compound likely contains a tetrahydrobenzo[b][1,4]oxazepin scaffold, which could contribute to its unique biological activity profile.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of reactive sites such as aldehydes, ketones, or olefins within the molecule can lead to further chemical modifications. These reactions can be exploited to synthesize a wide range of derivatives with potential biological activities. The papers do not provide specific reactions for the compound , but they do suggest that the sulfonamide moiety is a key site for chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect the compound's pharmacokinetics and pharmacodynamics. The papers provided do not offer specific data on the physical and chemical properties of the compound , but they do indicate that the antimicrobial activity of sulfonamide derivatives can be fine-tuned by modifying their structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Synthetic Routes and Chemical Reactivity

The synthesis of complex sulfonamide structures often involves novel synthetic routes that enhance the efficiency of producing sulfonamide derivatives. For instance, the development of methods for the aerobic oxidative desulfurization of benzothiophene and its derivatives using specific catalysts under mild conditions highlights the reactivity of sulfonamide-related structures towards oxidative conditions (Lu, Zhang, Jiang, & Li, 2010). This reactivity is crucial for applications in green chemistry and environmental remediation.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been investigated for their potential utility as inhibitors of ocular carbonic anhydrase, indicating their relevance in the development of therapeutics for conditions like glaucoma (Graham et al., 1989). Additionally, novel [1,4]oxazepine-based primary sulfonamides showing strong inhibition of human carbonic anhydrases highlight the therapeutic potential of sulfonamide structures in targeting enzyme-related disorders (Sapegin et al., 2018).

Antimicrobial Activities

The synthesis and evaluation of biologically active derivatives, such as tetrahydrobenzothiophenes grafted with β-lactam and thiazolidine, demonstrate significant antimicrobial activities against a range of bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013). This indicates the potential of sulfonamide compounds in addressing antibiotic resistance and developing new antimicrobial agents.

Material Science Applications

Polymer Synthesis and Properties

The development of polymers based on sulfonamide structures, such as the synthesis of benzoxazine monomers from bisphenol-S and allylamine, showcases the application of these compounds in creating materials with desirable thermal and mechanical properties (Liu, Wang, Zhang, Zhao, & Run, 2013). Such materials have applications in advanced technologies, including aerospace and electronics.

Wirkmechanismus

Target of Action

The compound contains an indole nucleus , which is found in many bioactive aromatic compounds. These compounds are known to bind with high affinity to multiple receptors , which could be potential targets of this compound.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its targets. Indole derivatives can affect a wide range of pathways due to their broad spectrum of biological activities .

Result of Action

The molecular and cellular effects of this compound would depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities of indole derivatives , the effects could potentially be quite diverse.

Eigenschaften

IUPAC Name |

5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S2/c1-4-9-21-13-10-12(20-27(23,24)16-8-7-15(19)26-16)5-6-14(13)25-11-18(2,3)17(21)22/h4-8,10,20H,1,9,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPGQHJCPGALHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)